1-(2,5-Dimethyl-phenyl)-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethyl-phenyl)-piperazin-2-one is an organic compound that belongs to the class of piperazines. This compound is characterized by a piperazine ring substituted with a 2,5-dimethylphenyl group. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
The synthesis of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the target compound. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. These methods often require optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the desired product efficiently .
Chemical Reactions Analysis
1-(2,5-Dimethyl-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,5-Dimethyl-phenyl)-piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2,5-Dimethyl-phenyl)-piperazin-2-one can be compared with other similar compounds, such as:
1-(2,5-Dimethyl-phenyl)-pyridin-2-yl methylene amine: This compound also contains a 2,5-dimethylphenyl group but differs in its core structure, which is a pyridine ring instead of a piperazine ring.
1-(3,5-Dimethyl-phenyl)-piperazin-2-one: Similar to the target compound but with different substitution patterns on the phenyl ring, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-3-4-10(2)11(7-9)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3 |
InChI Key |
ZNNHHOZHMCKSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCNCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.